molecular formula C15H15N3O5 B6662278 2-[cyclopropyl-[2-(5-nitro-1H-indol-3-yl)acetyl]amino]acetic acid

2-[cyclopropyl-[2-(5-nitro-1H-indol-3-yl)acetyl]amino]acetic acid

Cat. No.: B6662278
M. Wt: 317.30 g/mol
InChI Key: JABLSVUTIPSBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropyl-[2-(5-nitro-1H-indol-3-yl)acetyl]amino]acetic acid is a complex organic compound featuring a cyclopropyl group, a nitro-indole moiety, and an acetyl-amino-acetic acid structure. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The nitration of indole to introduce the nitro group at the 5-position is a crucial step. Subsequent acylation and cyclopropyl group introduction are achieved through specific organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives or nitrate esters.

  • Reduction: : Aniline derivatives.

  • Substitution: : Amides or esters.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the biological activity of indole derivatives.

  • Medicine: : Investigating its potential as a therapeutic agent, possibly in anti-inflammatory or anticancer treatments.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context. Generally, the nitro group can interact with biological targets, potentially leading to the activation or inhibition of certain pathways. The cyclopropyl group may enhance the compound's binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

This compound can be compared to other indole derivatives, such as:

  • 5-Nitroindole: : Similar nitro group placement but lacking the cyclopropyl and acetyl-amino-acetic acid groups.

  • Indole-3-acetic acid: : An indole derivative with an acetyl group but without the nitro group and cyclopropyl group.

The presence of the cyclopropyl group and the specific acetyl-amino-acetic acid structure make this compound unique and potentially more biologically active.

Properties

IUPAC Name

2-[cyclopropyl-[2-(5-nitro-1H-indol-3-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-14(17(8-15(20)21)10-1-2-10)5-9-7-16-13-4-3-11(18(22)23)6-12(9)13/h3-4,6-7,10,16H,1-2,5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABLSVUTIPSBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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